

Technical Whitepaper: Spectroscopic Characterization and Structural Analysis of 3-(2-Pyridyl)cyclohexanone

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Compound of Interest

Compound Name:	3-(2-Pyridinyl)cyclohexanone
CAS No.:	110225-73-5
Cat. No.:	B010442

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Executive Summary

3-(2-Pyridyl)cyclohexanone is a critical pharmacophore in the synthesis of neuroactive agents (e.g., analgesics, CNS depressants) and a versatile ligand backbone in asymmetric catalysis. Its structure combines a polar, basic pyridine ring with a lipophilic, reactive cyclohexanone core.

This guide provides a definitive technical analysis of its spectroscopic signature. Unlike simple aliphatic ketones, the presence of the electron-withdrawing pyridine ring at the C3 position introduces unique shielding/deshielding effects and stereochemical complexity (one chiral center) that must be accounted for during structural validation.

Synthesis Context & Impurity Profile

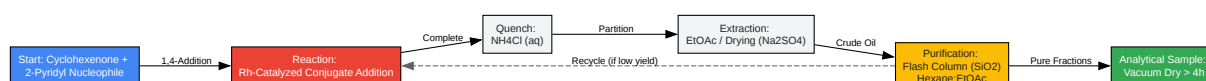
To accurately interpret spectroscopic data, one must understand the sample's origin. The two dominant synthetic routes yield different impurity profiles that appear in the spectra.

- Rhodium-Catalyzed Conjugate Addition (Preferred):

- Mechanism:[1][2][3] Reaction of 2-pyridylboronates with cyclohexenone using Rh(I)/chiral diene catalysts.
- Common Impurities: Biaryl species (homocoupling of boronate), hydrolyzed boronic acid, and trace Rhodium.
- Stereochemistry: Often produced in high enantiomeric excess (ee).
- Radical Conjugate Addition:
 - Mechanism:[1][2][3] Minisci-type reaction or photoredox catalysis.
 - Common Impurities: Regioisomers (2- or 4-substituted products), over-alkylated byproducts.

Visualization: Synthesis & Isolation Workflow

The following diagram outlines the critical path from synthesis to analytical sample preparation, highlighting checkpoints for impurity removal.



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Caption: Workflow for isolating high-purity 3-(2-pyridyl)cyclohexanone, minimizing paramagnetic impurities (Rh) that broaden NMR signals.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is defined by the asymmetry introduced by the pyridine ring. The molecule possesses a chiral center at C3, rendering the protons at C2, C4, C5, and C6 diastereotopic.

Solvent Recommendation: CDCl_3 is standard. However, if signal overlap occurs in the aliphatic region (1.5–2.5 ppm), use C_6D_6 (Benzene- d_6) to induce aromatic solvent-induced shifts (ASIS), which often resolves the C2 and C4 multiplets.

^1H NMR Data (400 MHz, CDCl_3)

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
Py-H6	8.55	d (broad)	1H	-proton to Nitrogen; most deshielded.
Py-H4	7.65	td	1H	-proton; typical aromatic triplet of doublets.
Py-H3	7.20	d	1H	-proton; shielded relative to H6/H4.
Py-H5	7.15	ddd	1H	-proton; complex coupling pattern.
H3 (Methine)	3.10 – 3.25	tt (approx)	1H	Diagnostic Peak. Deshielded by Py ring.
H2 (eq/ax)	2.40 – 2.80	m	2H	-carbonyl protons; diastereotopic.
H6 (eq/ax)	2.30 – 2.50	m	2H	-carbonyl protons (distal to Py).
H4/H5	1.60 – 2.20	m	4H	Remaining ring methylene protons.

Key Structural Insight: The H3 methine proton is the "anchor" signal. In unsubstituted cyclohexanone, protons resonate < 2.4 ppm.[4] The shift to > 3.0 ppm confirms the attachment of the pyridine ring at the 3-position (rather than the 2-position, which would shift the

-proton further downfield to ~3.5-4.0 ppm due to the combined anisotropy of the carbonyl and pyridine).

C NMR Data (100 MHz, CDCl₃)

Carbon Type	Shift (, ppm)	Assignment
C=O	210.5	Ketone Carbonyl (Typical cyclohexanone).
Py-C2	162.0	Quaternary Pyridine C (Ipso).
Py-C6	149.5	-Carbon (C-N).
Py-C4	136.5	-Carbon.
Py-C3/C5	121.0 - 123.0	-Carbons.
Cyclo-C3	48.5	Chiral Center. Methine carbon.
Cyclo-C2	45.0	-Methylene (adjacent to chiral center).
Cyclo-C6	41.2	-Methylene (distal).
Cyclo-C4/C5	25.0 - 30.0	-Methylenes.

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the integrity of the carbonyl group and the presence of the heterocycle.

- 1710 - 1715 cm^{-1} (Strong): C=O stretching vibration. A shift significantly lower (<1700) suggests conjugation (impurity) or enolization.
- 1590, 1570, 1470 cm^{-1} (Medium): Pyridine ring skeletal vibrations (C=C and C=N stretches).
- 2930 - 2860 cm^{-1} : C-H stretching (aliphatic cyclohexanone ring).

Mass Spectrometry (EI-MS)

Molecular Ion (M^+): m/z 175

Fragmentation Pattern (McLafferty Rearrangement): Unlike simple ketones, the pyridine ring directs fragmentation.

- m/z 175: Molecular Ion
- m/z 147: Loss of CO ()
- m/z 106: Pyridyl-ethyl fragment (Result of ring cleavage).
- m/z 78: Pyridine cation

Stereochemical & Conformational Analysis

3-(2-Pyridyl)cyclohexanone exists as a pair of enantiomers (

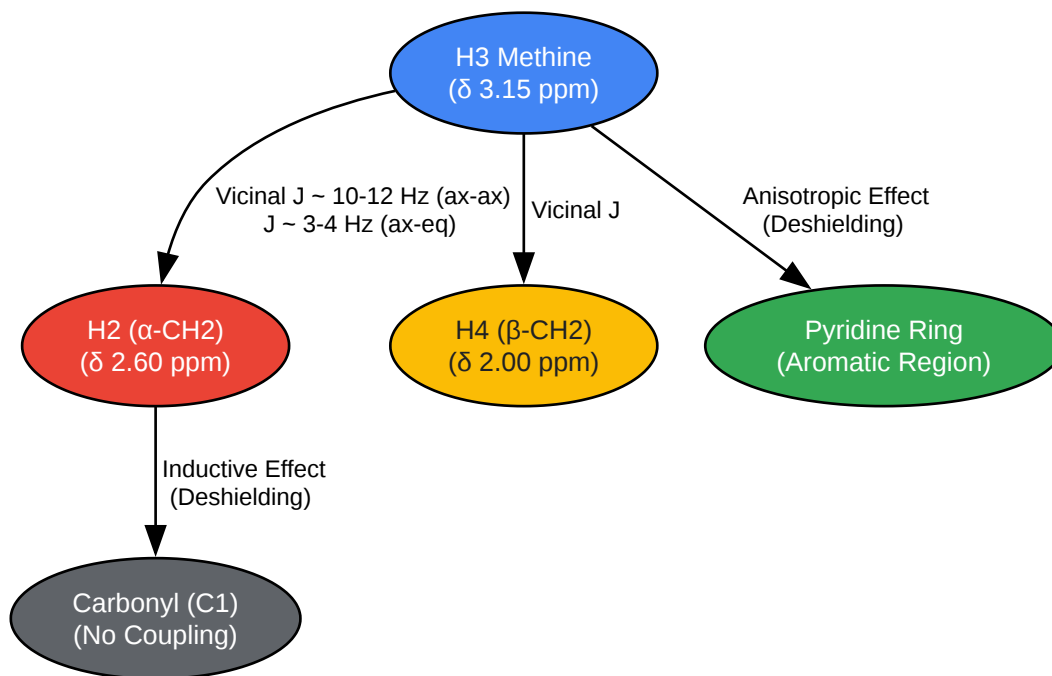
and

). In solution, the cyclohexane ring adopts a chair conformation.

Conformational Preference: The bulky 2-pyridyl group prefers the equatorial position to minimize 1,3-diaxial interactions. This locks the conformation, making the axial and equatorial protons on the ring distinct in NMR (large geminal and vicinal coupling constants).

Visualization: NMR Coupling Logic

The following diagram illustrates the scalar coupling network used to assign the H3 methine proton, verifying the 1,4-relationship with the carbonyl.



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Caption: COSY/HMBC correlation network. H3 shows strong vicinal coupling to H2/H4 and HMBC correlation to the Carbonyl C1.

Experimental Protocols

Protocol A: Sample Preparation for High-Res NMR

Objective: Isolate signals of the methine proton from the aliphatic overlap.

- Mass: Weigh 10–15 mg of 3-(2-pyridyl)cyclohexanone.
- Solvent: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).
 - Note: If the H3 multiplet at 3.15 ppm is obscured by water or impurities, dry the sample under high vacuum (0.1 mmHg) for 2 hours to remove trace EtOAc.

- Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.
- Acquisition:
 - Pulse angle: 30°.
 - Relaxation delay (d1): 2.0 seconds (ensure full relaxation of aromatic protons).
 - Scans: 16 (minimum).

Protocol B: GC-MS Purity Check

Objective: Confirm absence of the

-unsaturated precursor (cyclohexenone derivative).

- Column: HP-5ms or DB-5 (5% Phenyl Methyl Siloxane).
- Method:
 - Inlet: 250°C, Split 20:1.
 - Oven: 60°C (hold 1 min)
20°C/min
280°C.
- Interpretation:
 - Product elutes later than simple cyclohexanone derivatives due to the polar pyridine ring.
 - Look for m/z 175 (Product) vs m/z 173 (Desaturated impurity).

References

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